molecular formula C16H16BrClN2O3S B3679807 N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide CAS No. 6480-16-6

N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide

Cat. No.: B3679807
CAS No.: 6480-16-6
M. Wt: 431.7 g/mol
InChI Key: PGXKGPYENBCALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide: is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One common route includes:

    Bromination: Starting with 3-methylphenyl, bromination is carried out using bromine in the presence of a catalyst to obtain 4-bromo-3-methylphenyl.

    Acetylation: The brominated compound is then acetylated using acetic anhydride to introduce the acetamide group.

    Sulfonylation: The intermediate product undergoes sulfonylation with 3-chloroaniline and methylsulfonyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the substituents introduced.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Hydrolysis Products: Corresponding acids or amines.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2-(3-chloroanilino)acetamide
  • N-(4-bromo-3-methylphenyl)-2-(3-methylsulfonylanilino)acetamide
  • N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)propionamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide is unique due to the presence of both bromine and chlorine atoms, along with the sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-11-8-13(6-7-15(11)17)19-16(21)10-20(24(2,22)23)14-5-3-4-12(18)9-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXKGPYENBCALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361825
Record name N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6480-16-6
Record name N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Reactant of Route 5
N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-3-methylphenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.